デキサメタゾンテブテート

概要

説明

Dexamethasone is a glucocorticoid . It is commonly used to treat inflammation of the skin, joints, lungs, and other organs . Common conditions treated include asthma, allergies, and arthritis . It is also used for other conditions, like blood disorders and diseases of the adrenal glands .

Synthesis Analysis

Dexamethasone conjugates can be synthesized using various methods such as carbodiimide chemistry, solid-phase synthesis, reversible addition fragmentation-chain transfer (RAFT) polymerization, click reactions, and 2-iminothiolane chemistry .

Molecular Structure Analysis

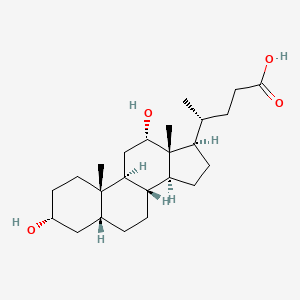

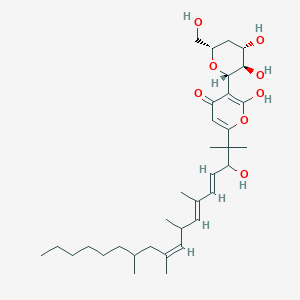

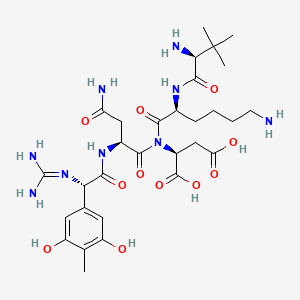

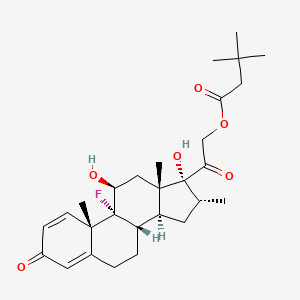

The Dexamethasone Tebutate molecule contains a total of 77 bonds. There are 38 non-H bonds, 5 multiple bonds, 6 rotatable bonds, 5 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ester (aliphatic), 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Chemical Reactions Analysis

Dexamethasone’s metabolic products from one and two metabolic reactions were identified based on accurate mass matches against the MyCompoundID (MCID) library .

Physical And Chemical Properties Analysis

Dexamethasone Tebutate has an average mass of 490.604 Da and a mono-isotopic mass of 490.273071 Da . The oral suspension of Dexamethasone prepared under certain conditions is stable over 60 days under regular storage temperatures (at 4±2 °C or at 21±3 °C) .

科学的研究の応用

骨形成とリモデリング

デキサメタゾンテブテートは、骨リモデリングにおける骨誘導剤として重要な役割を果たしています。ナノ粒子、マイクロ粒子、足場などの薬物送達システムに組み込まれ、骨形成を促進します。 これらのシステムは、薬物の長期的な放出を制御し、これは骨組織工学にとって重要であり、全身的な副作用を防ぎます .

抗炎症および免疫抑制アプリケーション

強力な抗炎症および免疫抑制剤として、デキサメタゾンテブテートは、炎症や免疫応答の過剰な反応を伴う状態の管理に使用されます。 その有効性は、投与量と適用期間に大きく依存しており、治療戦略における重要な要素となります .

ナノメディシンと薬物送達

デキサメタゾンテブテートは、リポソーム、ポリマー、ハイドロゲル、ナノファイバーなどのさまざまなナノ製剤に製剤化されています。 これらは、薬物を安全かつ効果的に送達するように設計されており、副作用を最小限に抑え、治療効果を高めながら、体内の特定の部位を標的としています .

眼疾患の治療

眼科の分野では、デキサメタゾンテブテートは、眼疾患を治療するための薬物送達システムで使用されています。 その抗炎症作用は、眼疾患に関連する腫れや痛みを軽減するのに役立ち、ナノ製剤への組み込みにより標的療法が可能になります .

自己免疫疾患の管理

デキサメタゾンテブテートの免疫抑制特性により、自己免疫疾患の治療に役立つ薬物となっています。 免疫系を調節することで、自己免疫反応の重症度を軽減するのに役立ち、さまざまな自己免疫疾患におけるその有効性が研究されています .

COVID-19治療における潜在的な役割

研究では、重症のCOVID-19症例の治療におけるデキサメタゾンテブテートの使用が検討されています。 その抗炎症効果は、COVID-19に関連するサイトカインストームの管理に役立つと考えられており、サイトカインストームは重度の呼吸器合併症につながる可能性があります .

作用機序

Target of Action

Dexamethasone tebutate primarily targets the glucocorticoid receptor . This receptor is involved in various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Dexamethasone tebutate, like other glucocorticoids, binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of dexamethasone tebutate to the glucocorticoid receptor affects several biochemical pathways. For instance, it can impair mitochondrial dynamics, leading to a decrease in cell proliferation and an increase in cell death . It also induces the activity of CYP3A, an enzyme involved in drug metabolism .

Pharmacokinetics

Dexamethasone tebutate exhibits time-dependent pharmacokinetics. When administered persistently, it induces the activity of CYP3A, its metabolizing enzyme, resulting in auto-induction and time-dependent clearance . This means that the rate at which the drug is metabolized and cleared from the body changes over time .

Result of Action

The anti-inflammatory action of dexamethasone tebutate results in decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This leads to a reduction in inflammation and associated symptoms in various conditions, including bronchial asthma, endocrine disorders, and rheumatic disorders .

Action Environment

The action of dexamethasone tebutate can be influenced by various environmental factors. For instance, the activity of CYP3A, which metabolizes dexamethasone tebutate, can be induced when the drug is persistently administered, leading to changes in the drug’s pharmacokinetics . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as dosage and frequency of administration .

Safety and Hazards

Long-term oral administration of Dexamethasone can produce serious side effects such as anxiety, cataracts, cognitive impairment, fat redistribution (moon face and buffalo hump), edema, gastrointestinal discomfort, headache, difficulty healing wounds, high blood pressure, increased risk of infection, irregular menstrual cycle, and osteoporosis .

生化学分析

Biochemical Properties

Dexamethasone tebutate interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, a type of nuclear receptor that is present inside cells . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects of dexamethasone tebutate .

Cellular Effects

Dexamethasone tebutate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress the immune response by reducing the production of certain cytokines, proteins that are involved in cell signaling .

Molecular Mechanism

The molecular mechanism of action of dexamethasone tebutate involves binding to the glucocorticoid receptor. This binding interaction leads to changes in gene expression, which can result in enzyme inhibition or activation . For example, dexamethasone tebutate can inhibit the activity of phospholipase A2, an enzyme that plays a key role in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dexamethasone tebutate can change over time. It has been observed that the drug’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of dexamethasone tebutate can vary with different dosages in animal models. For instance, high doses of dexamethasone tebutate can lead to side effects such as hyperglycemia and weight change .

Metabolic Pathways

Dexamethasone tebutate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 3A (CYP3A), which plays a key role in the metabolism of dexamethasone tebutate .

Transport and Distribution

Dexamethasone tebutate is transported and distributed within cells and tissues. It can interact with various transporters and binding proteins, which can affect its localization or accumulation .

Subcellular Localization

Dexamethasone tebutate is primarily localized in the cytoplasm of cells, where it binds to the glucocorticoid receptor . This binding can lead to the translocation of the receptor to the nucleus, where it can influence gene expression .

特性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19+,20+,21+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVDYPCHUGFHAR-PKWREOPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24668-75-5 | |

| Record name | Dexamethasone tert-butylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24668-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethason 21-tert-butylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024668755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE TEBUTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IPA7Z9N7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。